molecular formula C9H7Cl2F3O B13113984 2-Chloro-1-(4-chloro-2-(trifluoromethyl)phenyl)ethanol

2-Chloro-1-(4-chloro-2-(trifluoromethyl)phenyl)ethanol

Cat. No.: B13113984
M. Wt: 259.05 g/mol
InChI Key: PRAGZTCEAXNRKR-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-chloro-2-(trifluoromethyl)phenyl)ethanol is a chiral chloro-containing alcohol of significant interest in pharmaceutical research and development. Compounds within this chemical class are frequently employed as critical synthetic intermediates for constructing biologically active molecules . The presence of both chlorine and trifluoromethyl substituents on the aromatic ring is a common motif in medicinal chemistry, as these groups can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets . This compound serves as a vital chiral building block for the synthesis of more complex active pharmaceutical ingredients (APIs). Similar chiral chloroethanol derivatives are essential in producing a range of therapeutics, including antifungal agents and platelet aggregation inhibitors like Ticagrelor . The stereochemistry of the chiral center is crucial, as the biological activity of the resulting drug candidate is often highly enantiosecific . Research into the synthesis of such intermediates is increasingly leveraging sustainable methodologies. Modern biocatalytic approaches using engineered whole-cell catalysts or isolated enzymes in aqueous or deep eutectic solvent (DES) systems offer advantages of high enantioselectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical synthesis . This product is intended for research applications such as method development, route scouting, and biological testing. This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

Molecular Formula

C9H7Cl2F3O

Molecular Weight

259.05 g/mol

IUPAC Name

2-chloro-1-[4-chloro-2-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H7Cl2F3O/c10-4-8(15)6-2-1-5(11)3-7(6)9(12,13)14/h1-3,8,15H,4H2

InChI Key

PRAGZTCEAXNRKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)C(CCl)O

Origin of Product

United States

Preparation Methods

Nucleophilic Addition of Chloroethanol to 4-Chloro-2-(trifluoromethyl)benzaldehyde

The most common synthetic approach involves the nucleophilic addition of chloroethanol to 4-chloro-2-(trifluoromethyl)benzaldehyde. This reaction typically proceeds under basic conditions, using bases such as sodium hydroxide or potassium carbonate to facilitate the addition of the β-chloroethanol moiety to the aldehyde carbonyl group.

  • Reaction Scheme:
    4-chloro-2-(trifluoromethyl)benzaldehyde + chloroethanol → 2-chloro-1-(4-chloro-2-(trifluoromethyl)phenyl)ethanol

  • Conditions:

    • Solvent: Often polar aprotic solvents or aqueous-organic mixtures
    • Base: NaOH or K2CO3
    • Temperature: Mild heating or room temperature depending on scale and solvent
    • Reaction time: Several hours to ensure complete conversion

This method benefits from straightforward reaction conditions and moderate to high yields, making it suitable for both research and scaled-up synthesis.

Epoxide Ring Opening Route

An alternative preparation involves the ring opening of a corresponding epoxide intermediate, such as 2-(4-chlorophenyl)oxirane or 2-methyl-2-(4-(trifluoromethyl)phenyl)oxirane, using chloromethyl reagents under nucleophilic substitution conditions.

  • Procedure:
    The epoxide is reacted with chloroiodomethane in the presence of organometallic reagents such as methyllithium (MeLi) in solvents like 2-methyltetrahydrofuran (2-MeTHF). This leads to regioselective ring opening and formation of the chlorohydrin product.

  • Yields:
    High yields (~90%) have been reported with this method, with the product isolated as a colorless oil after chromatographic purification.

Grignard Reagent Approach in Flow Reactors

A more advanced synthetic method employs the use of TurboGrignard reagents reacting with chloroiodomethane and 4-chlorobenzaldehyde in tetrahydrofuran (THF) under controlled low temperatures (-20 °C) in continuous flow reactors.

  • Advantages:

    • Precise temperature control
    • High reaction efficiency and reproducibility
    • Potential for scale-up in industrial settings
  • Reaction Stages:

    • Formation of chloromethylmagnesium intermediate from chloroiodomethane and TurboGrignard reagent
    • Addition to 4-chlorobenzaldehyde to yield the chlorohydrin product
  • Yields:
    Reported yields reach up to 96% with this method, demonstrating its industrial applicability.

Industrial Production Considerations

Industrial synthesis typically adapts the above methods with optimizations such as:

  • Use of continuous flow reactors for better heat and mass transfer
  • Catalysts to improve reaction rates and selectivity
  • Process intensification to reduce reaction times and waste

These improvements aim to maximize product purity and yield while minimizing environmental impact and production costs.

Reaction Mechanisms and Analysis

Nucleophilic Addition Mechanism

The base deprotonates chloroethanol, generating an alkoxide nucleophile which attacks the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate that collapses to yield the β-chloro-substituted ethanol product.

Epoxide Ring Opening Mechanism

The nucleophile attacks the less hindered carbon of the epoxide ring, opening it to form the chlorohydrin. The presence of chloromethyl reagents and organometallic bases directs regioselectivity and stereochemistry.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Yield (%) Advantages Limitations
Nucleophilic addition to aldehyde 4-chloro-2-(trifluoromethyl)benzaldehyde, chloroethanol, NaOH/K2CO3, mild heating 70-90 Simple, scalable, moderate cost Longer reaction times possible
Epoxide ring opening 2-(4-chlorophenyl)oxirane, chloroiodomethane, MeLi, 2-MeTHF ~90 High yield, regioselective Requires organometallic reagents
Grignard reagent in flow reactor TurboGrignard, chloroiodomethane, 4-chlorobenzaldehyde, THF, -20 °C 96 High yield, continuous process Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-chloro-2-(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

2-Chloro-1-(4-chloro-2-(trifluoromethyl)phenyl)ethanol serves as a crucial building block in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions, making it valuable in the development of more complex molecules. For instance, it can be used to synthesize pharmaceuticals and agrochemicals through nucleophilic substitution reactions and other coupling methods .

Pharmaceutical Intermediates

This compound is particularly significant in pharmaceutical chemistry as an intermediate for synthesizing active pharmaceutical ingredients (APIs). It has been noted for its role in the synthesis of ticagrelor, an antiplatelet medication used to reduce the risk of heart attacks and strokes . The synthesis process often involves asymmetric reduction techniques that enhance yield and purity while minimizing environmental impact .

Agrochemical Development

In agrochemistry, 2-chloro-1-(4-chloro-2-(trifluoromethyl)phenyl)ethanol is being explored as a precursor for developing herbicides and fungicides. Its trifluoromethyl group contributes to increased biological activity and stability in various environmental conditions, making it a candidate for novel pesticide formulations .

Case Study 1: Synthesis of Ticagrelor

A study highlighted the use of 2-chloro-1-(4-chloro-2-(trifluoromethyl)phenyl)ethanol as an intermediate in the synthesis of ticagrelor. The process involved a chiral catalyst that significantly improved the efficiency of the reaction while reducing costs associated with raw materials and waste management .

StepReaction TypeCatalyst UsedYield (%)
1Asymmetric Reduction(S)-diphenylprolinol85
2Coupling ReactionRh or Ir based catalyst90

Case Study 2: Agrochemical Applications

In another study, researchers evaluated the efficacy of derivatives of this compound as potential fungicides against common plant pathogens. The results indicated that compounds containing the trifluoromethyl group exhibited enhanced antifungal activity compared to their non-fluorinated counterparts .

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-chloro-2-(trifluoromethyl)phenyl)ethanol involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Analysis

The table below compares the target compound with four analogs, highlighting key structural differences and their implications:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight Key Properties/Applications
2-Chloro-1-(4-chloro-2-(trifluoromethyl)phenyl)ethanol 4-Cl, 2-CF₃ C₉H₆Cl₂F₃O 273.0 High lipophilicity; potential pharmaceutical intermediate
1-(4-Chlorophenyl)-2,2,2-trifluoroethanol 4-Cl C₈H₅ClF₃O 214.57 Research chemical; simpler substituent profile
(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol 3-F, 4-F C₈H₆ClF₂O 192.58 Enhanced hydrogen bonding potential; life sciences research
2-Chloro-1-(4-fluorophenyl)ethanol 4-F C₈H₈ClFO 174.60 Lower molecular weight; boiling point 257°C
(R)-1-(4-Chloro-2-(3-methylpyrazol-1-yl)phenyl)-2,2,2-trifluoroethanol 4-Cl, 2-(3-methylpyrazole) C₁₂H₁₁ClF₃N₂O 303.68 Heterocyclic substituent; chiral center; specialized synthesis
Key Observations:
  • Substituent Effects: The trifluoromethyl group in the target compound increases lipophilicity and electron-withdrawing effects compared to analogs with only halogen substituents (e.g., 1-(4-chlorophenyl)-2,2,2-trifluoroethanol) . Chlorine vs. Fluorine: Fluorine’s higher electronegativity (e.g., in 2-Chloro-1-(4-fluorophenyl)ethanol) may enhance hydrogen bonding, whereas chlorine’s larger size contributes to greater steric hindrance and polarizability . Heterocyclic Modifications: The pyrazole-substituted analog () demonstrates how heterocycles can introduce chirality and complex binding interactions, relevant to drug design .

Physicochemical Properties

  • Lipophilicity: The target compound’s dual chloro and trifluoromethyl groups result in higher logP values compared to mono-substituted analogs, suggesting improved membrane permeability but reduced aqueous solubility .
  • Boiling Points: 2-Chloro-1-(4-fluorophenyl)ethanol has a documented boiling point of 257°C , while the target compound’s boiling point is likely higher due to increased molecular weight and polarity.

Biological Activity

2-Chloro-1-(4-chloro-2-(trifluoromethyl)phenyl)ethanol, also known as (1S)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethanol, is a chemical compound with significant biological activity. This article reviews its properties, synthesis, and various biological applications, particularly in the fields of pharmacology and biochemistry.

  • Chemical Formula : C9_9H8_8ClF3_3O
  • Molecular Weight : 224.61 g/mol
  • IUPAC Name : (1S)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethanol
  • PubChem CID : 83000864

Biological Activity Overview

The biological activity of 2-Chloro-1-(4-chloro-2-(trifluoromethyl)phenyl)ethanol has been explored in various studies, indicating its potential as a therapeutic agent. Its activity is primarily linked to its structural features, which allow it to interact with biological targets effectively.

  • Antimicrobial Activity : The compound has demonstrated efficacy against various microbial strains. QSAR (Quantitative Structure-Activity Relationship) studies suggest that the presence of halogen substituents enhances its antimicrobial properties .
  • Neuroprotective Effects : Research indicates that this compound may serve as a chiral building block for neuroprotective agents, contributing to the synthesis of compounds that protect neuronal cells from damage .
  • Enzymatic Interactions : The compound has been shown to participate in enzymatic reactions, where it can act as a substrate or inhibitor for specific enzymes involved in metabolic pathways .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of various fluorinated phenolic compounds, including 2-Chloro-1-(4-chloro-2-(trifluoromethyl)phenyl)ethanol, revealed that the presence of trifluoromethyl groups significantly enhanced their activity against Mycobacterium tuberculosis. The study utilized molecular docking and dynamics simulations to predict binding affinities to target proteins .

Study 2: Synthesis and Application in Neuroprotection

In another research effort, the compound was synthesized as part of a series aimed at developing neuroprotective agents. The synthesis involved whole-cell biocatalysis using recombinant E. coli, which yielded high enantiomeric purity of the desired product. The study highlighted the compound's potential in drug development for neurodegenerative diseases .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/ProcessFindings
AntimicrobialMycobacterium tuberculosisEnhanced activity due to trifluoromethyl group
NeuroprotectionNeuronal cellsPotential building block for neuroprotective drugs
Enzymatic InteractionVarious metabolic enzymesActs as substrate/inhibitor in metabolic pathways

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